molecular formula C16H18ClN3OS B14993543 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14993543
M. Wt: 335.9 g/mol
InChI Key: TVDYCFQOEBRWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group, an ethylphenyl group, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride (AlCl₃).

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be attached through a nucleophilic substitution reaction using propylthiol and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxylic acid

Uniqueness

5-chloro-N-(4-ethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3OS/c1-3-9-22-16-18-10-13(17)14(20-16)15(21)19-12-7-5-11(4-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,19,21)

InChI Key

TVDYCFQOEBRWDA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)CC)Cl

Origin of Product

United States

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